molecular formula C15H18N4O2 B2846892 1-(3,5-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1170152-71-2

1-(3,5-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No. B2846892
CAS RN: 1170152-71-2
M. Wt: 286.335
InChI Key: PXKXAHGPVNVJJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea, also known as DPI-3290, is a synthetic compound with potential therapeutic properties. It belongs to the class of urea derivatives and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Ring Cleavage Reactions

The study by Kinoshita et al. (1989) explores the ring cleavage reactions of 1, 3-oxazine-2, 4(3H)-dione derivatives with various amines under different conditions, leading to the synthesis of several reaction products including pyrimidines, acetoacetamides, and urethanes. This research provides insight into the chemical behavior and potential applications of related compounds in synthetic organic chemistry (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

Antibacterial Evaluation

Azab, Youssef, and El-Bordany (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. The research highlights the potential pharmaceutical applications of such compounds in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Synthesis of Dihydro-1,3-Oxazine Derivatives

Ahmed, Lofthouse, and Shaw (1976) focused on the synthesis of some dihydro-1,3-oxazine derivatives and related substituted uracils, offering pathways to new compounds with potential applications in medicinal chemistry and drug development (Ahmed, Lofthouse, & Shaw, 1976).

Oxo-Anion Binding

Wu et al. (2007) reported on the anion coordination chemistry of two protonated urea-based ligands, revealing their potential in creating selective binding sites for inorganic oxo-acids. This research could be relevant for the development of new materials or sensors (Wu, Huang, Xia, Yang, & Janiak, 2007).

Corrosion Inhibition

Mistry, Patel, Patel, and Jauhari (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in acidic solutions. The study indicates the potential application of these compounds in protecting metals from corrosion, which is crucial for industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-8-12(2)10-13(9-11)18-15(21)16-6-7-19-14(20)4-3-5-17-19/h3-5,8-10H,6-7H2,1-2H3,(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKXAHGPVNVJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NCCN2C(=O)C=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethylphenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.